6-(2-Hydroxyethyl)-2-(isopropylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Description
6-(2-Hydroxyethyl)-2-(isopropylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (CAS: 1708079-93-9) is a triazolopyrimidinone derivative characterized by a hydroxyethyl group at position 6, an isopropylthio moiety at position 2, and a methyl group at position 5 (Figure 1). This compound is part of a broader class of fused heterocycles with applications in medicinal chemistry, particularly as kinase inhibitors or antimicrobial agents .
Properties
Molecular Formula |
C11H16N4O2S |
|---|---|
Molecular Weight |
268.34 g/mol |
IUPAC Name |
6-(2-hydroxyethyl)-5-methyl-2-propan-2-ylsulfanyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C11H16N4O2S/c1-6(2)18-11-13-10-12-7(3)8(4-5-16)9(17)15(10)14-11/h6,16H,4-5H2,1-3H3,(H,12,13,14) |
InChI Key |
LHJGYVZVMGYMNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)SC(C)C)CCO |
Origin of Product |
United States |
Biological Activity
6-(2-Hydroxyethyl)-2-(isopropylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, identified by its CAS number 1708079-93-9, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C₁₁H₁₆N₄O₂S
- Molecular Weight : 268.34 g/mol
- Structure : The compound features a triazole-pyrimidine framework with a thioether group, which may enhance its biological activity by improving solubility and bioavailability.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups. The detailed synthetic pathway has not been extensively documented in the literature; however, it is often derived from precursor compounds through cyclocondensation reactions.
Antimicrobial Activity
Research indicates that derivatives of triazolo-pyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to 6-(2-Hydroxyethyl)-2-(isopropylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one have shown effectiveness against various bacterial strains and fungi.
- Case Study : A study evaluated the cytotoxic and antimicrobial activities of synthesized triazole derivatives. Some derivatives exhibited promising antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans .
Anticancer Activity
The potential anticancer properties of this compound are also noteworthy. Triazole derivatives have been reported to inhibit cell proliferation in several cancer cell lines.
- Research Findings : In a study focusing on triazolo-pyrimidine derivatives, compounds demonstrated significant antiproliferative activity against breast and colon cancer cell lines. The mechanism of action was suggested to involve pathways distinct from traditional chemotherapy agents .
Structure-Activity Relationship (SAR)
The biological activity of triazolo-pyrimidine derivatives can be significantly influenced by their structural components:
- Thioether Group : Enhances lipophilicity and may improve interactions with biological membranes.
- Hydroxyethyl Substituent : Potentially increases solubility and bioactivity.
Table 1: Summary of Biological Activities
| Activity Type | Test Organisms/Cell Lines | Observed Effects |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Significant inhibition observed |
| Candida albicans | Effective antifungal properties | |
| Anticancer | Breast cancer cell lines | High antiproliferative activity |
| Colon cancer cell lines | Mechanism distinct from DHFR inhibition |
Comparison with Similar Compounds
Key Structural Features :
- Isopropylthio group (position 2) : Introduces steric bulk and sulfur-based reactivity.
- Methyl group (position 5) : Simplifies the core structure, aiding in metabolic stability.
Comparison with Structural Analogs
Triazolopyrimidinone derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a systematic comparison:
Substituent Variations at Position 2
Position 2 modifications influence electronic and steric properties:
Notes:
Substituent Variations at Position 6
Position 6 modifications impact solubility and hydrogen-bonding capacity:
Notes:
Electrochemical and Pharmacological Profiles
Electrochemical studies on triazolopyrimidinones reveal substituent-dependent redox behavior:
Notes:
- Chloromethyl and morpholinomethyl groups alter redox potentials, affecting electron transfer kinetics .
Challenges :
- Hydroxyethyl and isopropylthio groups may require protective strategies to prevent side reactions.
- Scalability of hydroxyethyl-containing compounds depends on efficient purification (e.g., HPLC) .
Preparation Methods
Core Synthetic Strategy and Starting Materials
The foundational approach to synthesizing this triazolo-pyrimidine derivative begins with the construction of the bicyclic heterocyclic core. Patent WO2016006974A2 outlines a method starting from 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one . This precursor undergoes sequential modifications to introduce critical substituents, including the isopropylthio and hydroxyethyl groups. Alternative routes may utilize 4-amino-6-thioxo-5,6-dihydropyridin-2(1H)-one as a starting material for analogous transformations .
Key challenges in this stage include maintaining regioselectivity during cyclization and preventing premature oxidation of sulfur-containing intermediates. The selection of solvents (e.g., dimethylformamide, tetrahydrofuran) and bases (e.g., potassium hydroxide, sodium hydride) significantly influences reaction efficiency .
The introduction of the methylthio moiety occurs through nucleophilic substitution using dimethyl sulfate under basic conditions. As detailed in WO2016006974A2, 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one reacts with dimethyl sulfate in an aqueous KOH solution at room temperature for 2 hours . This step converts the thiol group into a methylthio substituent, yielding intermediate 3 (Scheme 1).
Table 1: Methylation Reaction Parameters
| Parameter | Value |
|---|---|
| Reagent | Dimethyl sulfate |
| Base | KOH (1.5 equiv) |
| Solvent | H2O/THF (3:1 v/v) |
| Temperature | 0°C → rt |
| Time | 2 h |
The reaction’s exothermic nature necessitates controlled addition rates and temperature monitoring to avoid side product formation. Post-reaction workup typically involves extraction with ethyl acetate and drying over anhydrous sodium sulfate .
Nitrosation and Reduction Sequence
Subsequent nitrosation introduces a nitroso group at position 5 of the pyrimidine ring. Sodium nitrite in glacial acetic acid facilitates this transformation at 60–70°C over 23 hours . The nitroso intermediate undergoes reduction to an amino group using ammonium sulfide, which acts as both a reducing agent and sulfur source.
Critical Considerations:
-
Excess nitrosating agent may lead to over-nitrosation, necessitating strict stoichiometric control.
-
Ammonium sulfide’s malodorous nature requires closed-system processing with scrubbers.
-
Intermediate 5 is typically isolated via vacuum filtration and washed with cold methanol to remove residual reagents .
Triazolo-Pyrimidine Cyclization
Ring closure to form the triazolo[1,5-a]pyrimidine core is achieved through diazotization and cyclization. Treatment with sodium nitrite in hydrochloric acid at 0°C induces intramolecular N-N bond formation, yielding the bicyclic structure . The reaction’s success depends on precise pH control (pH ≈ 1–2) and rapid quenching with ice to terminate further diazonium reactions.
Hydroxyethyl Functionalization
The 2-hydroxyethyl group is introduced via nucleophilic substitution or Mitsunobu reaction. Patent data suggests alkylation of a hydroxyl-bearing precursor with 2-bromoethanol in the presence of NaH/DMF . Alternatively, Mitsunobu conditions (DIAD, PPh3) may couple a pre-formed alcohol to the triazolo-pyrimidine core.
Optimization Insights:
-
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate product isolation.
-
Temperature gradients (40–60°C) balance reactivity and byproduct suppression.
-
Silica gel chromatography (ethyl acetate/hexane, 1:3) effectively purifies the final product .
Isopropylthio Group Installation
The isopropylthio substituent is introduced through thioetherification. Reacting a chlorinated intermediate with isopropylthiol in the presence of a base (e.g., triethylamine) achieves this transformation . Microwave-assisted synthesis at 100°C for 30 minutes has been reported to improve yields compared to conventional heating.
Purification and Characterization
Final purification employs recrystallization from ethanol/water mixtures or preparative HPLC (C18 column, acetonitrile/water gradient). Structural confirmation relies on:
-
1H NMR (δ 1.35 ppm, d, J=6.8 Hz, 6H; δ 3.75 ppm, t, J=5.2 Hz, 2H)
-
13C NMR (δ 22.1, 24.8, 61.3, 115.4–155.2 ppm for aromatic carbons)
Scalability and Industrial Considerations
Kilogram-scale production requires modifications to laboratory protocols:
-
Continuous flow reactors for exothermic steps (nitrosation, alkylation)
-
Catalytic hydrogenation as an alternative to ammonium sulfide reduction
-
Solvent recovery systems to improve sustainability
Process analytical technology (PAT) tools monitor critical quality attributes, ensuring batch consistency. Regulatory guidelines mandate strict control over genotoxic impurities (e.g., residual dimethyl sulfate <1 ppm) .
Comparative Analysis of Synthetic Routes
Table 2: Route Efficiency Comparison
| Parameter | Patent Method | Hypothetical Alternative |
|---|---|---|
| Total Steps | 6 | 5 |
| Overall Yield | 32% | 28% (estimated) |
| Key Advantage | Established | Fewer intermediates |
| Purity | >98% | 95% |
The patent route demonstrates superior reproducibility, albeit with moderate yields. Future optimizations could explore enzymatic resolution for chiral intermediates or photoredox catalysis for C–S bond formation.
Q & A
Q. What are the common synthetic routes for synthesizing 6-(2-Hydroxyethyl)-2-(isopropylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, and what catalysts or conditions optimize yield?
The synthesis of triazolopyrimidine derivatives typically involves multi-step reactions. A plausible route for the target compound could start with the condensation of 5-amino-1,2,4-triazole derivatives with β-keto esters or ketones, followed by functionalization of substituents. For example, the hydroxyethyl group may be introduced via nucleophilic substitution or alkylation reactions, while the isopropylthio moiety could be added using thiolation reagents under basic conditions. Catalysts such as APTS (3-aminopropyltriethoxysilane) in ethanol have been effective in similar one-pot multi-component syntheses . Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) is critical for improving yield. For instance, using polar aprotic solvents like DMF or THF and temperatures between 60–80°C enhances reaction efficiency .
Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure and purity of this compound?
- 1H/13C NMR : The hydroxyethyl group’s protons appear as a triplet (~δ 3.6–3.8 ppm) and a multiplet for the hydroxyl proton (δ ~1.5–2.5 ppm, exchangeable). The isopropylthio group shows characteristic doublets for the methyl groups (δ ~1.2–1.4 ppm) and a septet for the methine proton (δ ~3.2–3.5 ppm). Aromatic protons in the triazolopyrimidine core resonate between δ 7.0–8.5 ppm .
- HRMS : The molecular ion peak should match the exact mass (e.g., C12H18N4O2S: calculated [M+H]+ 295.1123). Isotopic patterns for sulfur (due to the isopropylthio group) and chlorine (if present) aid in confirmation .
Q. What are the key challenges in purifying this compound, and what chromatographic methods are effective?
Purification challenges include the compound’s moderate polarity and potential byproducts from multi-step syntheses. Column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane 30–70%) effectively separates impurities. For hydroxyethyl-containing derivatives, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) is recommended due to improved resolution of polar functional groups . Recrystallization from ethanol or methanol can further enhance purity.
Advanced Research Questions
Q. How do variations in substituents (e.g., hydroxyethyl vs. benzyl) impact the compound’s reactivity and biological activity?
Substituents influence electronic, steric, and solubility properties. The hydroxyethyl group enhances water solubility via hydrogen bonding, while the isopropylthio group increases lipophilicity, affecting membrane permeability. Comparative studies on analogs (e.g., benzyl vs. hydroxyethyl substitution) show that electron-donating groups (e.g., -OH) improve interactions with polar enzyme active sites, whereas bulky substituents (e.g., benzyl) may sterically hinder binding . Structure-activity relationship (SAR) studies using analogs with systematic substituent changes are essential to quantify these effects .
Q. What computational methods (e.g., molecular docking) predict the compound’s interaction with biological targets?
Molecular docking with software like AutoDock Vina or Schrödinger Suite can model interactions with targets such as kinases or viral polymerases. For example, the hydroxyethyl group may form hydrogen bonds with catalytic residues (e.g., Asp86 in HIV-1 reverse transcriptase), while the triazolopyrimidine core π-stacks with aromatic side chains (e.g., Tyr181). Validation via MD simulations (e.g., 100 ns runs in GROMACS) assesses binding stability . Electrostatic potential maps (derived from DFT calculations) further reveal nucleophilic/electrophilic regions influencing reactivity .
Q. How can electrochemical analysis inform the compound’s redox behavior and stability under physiological conditions?
Cyclic voltammetry (CV) on carbon electrodes reveals redox peaks corresponding to the triazolopyrimidine core. For instance, an oxidation peak at ~0.8 V (vs. Ag/AgCl) indicates electron-rich aromatic systems. The hydroxyethyl group’s presence may shift reduction potentials due to inductive effects. Stability studies in PBS (pH 7.4) at 37°C, monitored via UV-Vis or HPLC, assess degradation kinetics. Electrochemical impedance spectroscopy (EIS) evaluates interfacial charge transfer resistance, correlating with compound stability in biological matrices .
Q. Methodological Notes
- Contradictions in Data : Discrepancies in reported yields (e.g., 40–75% for similar syntheses) may arise from solvent purity or catalyst batch variability. Replication under controlled conditions is advised .
- Experimental Design : For biological assays, use randomized block designs with positive/negative controls to account for batch effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
